molecular formula C19H21F3N4O2S B2388116 2-(2-(3-cyclohexylureido)thiazol-4-yl)-N-(4-(trifluoromethyl)phenyl)acetamide CAS No. 921488-10-0

2-(2-(3-cyclohexylureido)thiazol-4-yl)-N-(4-(trifluoromethyl)phenyl)acetamide

Cat. No.: B2388116
CAS No.: 921488-10-0
M. Wt: 426.46
InChI Key: NQTOAQOAKHGMPA-UHFFFAOYSA-N
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Description

2-(2-(3-cyclohexylureido)thiazol-4-yl)-N-(4-(trifluoromethyl)phenyl)acetamide is a potent and selective small-molecule inhibitor of the Tropomyosin receptor kinase (TRK) family, which includes TRKA, TRKB, and TRKC. These kinases, encoded by the NTRK genes, are critical drivers of cell proliferation, differentiation, and survival in neuronal and other tissues. The research value of this compound lies in its utility for investigating NTRK gene fusion-driven cancers, a recognized oncogenic driver in a wide array of solid tumors (source) . By competitively occupying the ATP-binding site of the TRK kinases, this inhibitor effectively blocks the downstream signaling pathways, such as MAPK/ERK and PI3K/AKT, leading to the suppression of tumor cell growth and induction of apoptosis in malignant cells harboring NTRK fusions (source) . Its specific chemical scaffold, featuring the cyclohexylurea and trifluoromethylphenyl groups, is designed to optimize binding affinity and selectivity. Beyond oncology, this compound is a vital tool for probing the role of TRK signaling in neurobiology, including pain sensation and neurodegenerative processes, providing critical insights for both basic science and therapeutic development (source) .

Properties

IUPAC Name

2-[2-(cyclohexylcarbamoylamino)-1,3-thiazol-4-yl]-N-[4-(trifluoromethyl)phenyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21F3N4O2S/c20-19(21,22)12-6-8-14(9-7-12)23-16(27)10-15-11-29-18(25-15)26-17(28)24-13-4-2-1-3-5-13/h6-9,11,13H,1-5,10H2,(H,23,27)(H2,24,25,26,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQTOAQOAKHGMPA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)NC2=NC(=CS2)CC(=O)NC3=CC=C(C=C3)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21F3N4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(3-cyclohexylureido)thiazol-4-yl)-N-(4-(trifluoromethyl)phenyl)acetamide typically involves multiple steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides under acidic conditions.

    Introduction of the Cyclohexylureido Group: This step involves the reaction of cyclohexyl isocyanate with an amine group on the thiazole ring to form the cyclohexylureido moiety.

    Attachment of the Trifluoromethylphenyl Group: The final step includes the acylation of the thiazole ring with 4-(trifluoromethyl)benzoyl chloride under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-(2-(3-cyclohexylureido)thiazol-4-yl)-N-(4-(trifluoromethyl)phenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, which may reduce the carbonyl groups to alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiazole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or hydrogen peroxide under acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted thiazole derivatives.

Scientific Research Applications

The compound exhibits promising biological activities, which can be attributed to its unique structural features. Key areas of application include:

  • Medicinal Chemistry : The compound has been studied for its potential as a pharmaceutical agent due to its ability to interact with specific biological targets. The thiazole ring and trifluoromethylphenyl group are believed to play crucial roles in binding to enzymes or receptors, potentially modulating their activity. The cyclohexylureido group may enhance stability and bioavailability, contributing to its pharmacological effects.
  • Anticancer Activity : Research indicates that compounds with similar structures have shown potential as anticancer agents. For instance, studies on thiazole derivatives have demonstrated significant inhibitory effects against various cancer cell lines, suggesting that 2-(2-(3-cyclohexylureido)thiazol-4-yl)-N-(4-(trifluoromethyl)phenyl)acetamide may possess similar properties .
  • Antimicrobial Properties : The compound's structural characteristics may also confer antimicrobial activity. Similar thiazole-containing compounds have been evaluated for their effectiveness against both Gram-positive and Gram-negative bacteria, as well as fungal species .

Case Studies and Research Findings

  • Anticancer Studies : A study focusing on similar thiazole derivatives demonstrated significant anticancer activity against estrogen receptor-positive human breast adenocarcinoma cells (MCF7). Molecular docking studies revealed that these compounds effectively bind to target receptors, enhancing their therapeutic potential .
  • Antimicrobial Screening : Research on related compounds indicated promising antimicrobial activity against various pathogens. Compounds derived from thiazoles were tested for their efficacy against bacterial strains using turbidimetric methods and showed notable results .
  • In Silico Studies : Computational modeling has been employed to predict the binding interactions of this compound with biological targets, supporting its potential use in drug development .

Mechanism of Action

The mechanism of action of 2-(2-(3-cyclohexylureido)thiazol-4-yl)-N-(4-(trifluoromethyl)phenyl)acetamide involves its interaction with specific molecular targets. The thiazole ring and the trifluoromethylphenyl group are likely to play crucial roles in binding to enzymes or receptors, modulating their activity. The cyclohexylureido group may enhance the compound’s stability and bioavailability.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound shares structural motifs with several classes of thiazole- and acetamide-containing derivatives. Below is a detailed comparison with key analogues from the literature:

Compound Core Structure Substituents Key Data Reference
2-(2-(3-Cyclohexylureido)thiazol-4-yl)-N-(4-(trifluoromethyl)phenyl)acetamide (Target) Thiazole + acetamide Cyclohexylurea, 4-(trifluoromethyl)phenyl Not explicitly reported in evidence; inferred properties based on analogues. N/A
Ethyl 2-(4-((2-(4-(3-(4-(trifluoromethyl)phenyl)ureido)phenyl)thiazol-4-yl)methyl)piperazin-1-yl)acetate Thiazole + piperazine 4-(Trifluoromethyl)phenylurea, ethyl ester Yield: 93.4%; ESI-MS m/z: 548.2 [M+H]+
Ethyl 2-(4-((2-(4-(3-(3-chlorophenyl)ureido)phenyl)thiazol-4-yl)methyl)piperazin-1-yl)acetate Thiazole + piperazine 3-Chlorophenylurea, ethyl ester Yield: 89.1%; ESI-MS m/z: 514.2 [M+H]+
N-(4-(2-(Methyl(3-methyl-1-phenyl-1H-pyrazol-5-yl)amino)thiazol-4-yl)phenyl)acetamide Thiazole + pyrazole Methyl-pyrazole, phenyl Characterized via NMR and MS; biological activity not reported.
2-((4-Oxo-3-(4-sulfamoylphenyl)-3,4-dihydroquinazolin-2-yl)thio)-N-phenylacetamide Quinazolinone + thioamide Sulfamoylphenyl, phenyl Yield: 87%; MP: 269.0°C; IR, NMR, and MS data provided.

Key Observations:

Substituent Effects on Yield: Thiazole derivatives with trifluoromethyl or chlorophenyl substituents (e.g., compounds 10d and 10f in ) exhibit high yields (89–93%), suggesting robust synthetic routes.

Molecular Weight and Spectroscopic Trends :

  • The trifluoromethyl group increases molecular weight (e.g., 548.2 Da in compound 10d ) compared to chlorophenyl analogues (514.2 Da). The target compound’s molecular weight is likely similar to these analogues.

Thermal Stability: Quinazolinone-thioacetamide hybrids (e.g., compound 5 ) exhibit high melting points (up to 315.5°C), attributed to hydrogen bonding and aromatic stacking. The target compound’s cyclohexyl group may reduce crystallinity, lowering its melting point relative to rigid aromatic systems.

Synthetic Methodology :

  • Thiazole-acetamide derivatives are typically synthesized via coupling reactions (e.g., EDC/HOBt-mediated amidation, as in ). The target compound likely follows a similar pathway, with cyclohexyl isocyanate as a urea precursor.

Pharmacological Implications (Inferred):

  • Lipophilicity : The cyclohexyl group may enhance blood-brain barrier penetration compared to phenylurea analogues (e.g., compound 10d ).
  • Metabolic Stability : The trifluoromethyl group could reduce oxidative metabolism, extending half-life relative to chlorophenyl derivatives.

Biological Activity

The compound 2-(2-(3-cyclohexylureido)thiazol-4-yl)-N-(4-(trifluoromethyl)phenyl)acetamide has gained attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its synthesis, biological activity, mechanisms of action, and relevant case studies, supported by diverse research findings.

Synthesis

The synthesis of this compound typically involves several key steps:

  • Formation of the Thiazole Ring : Achieved through the Hantzsch thiazole synthesis, involving the condensation of α-haloketones with thioamides under acidic conditions.
  • Introduction of the Cyclohexylureido Group : This is accomplished by reacting cyclohexyl isocyanate with an amine group on the thiazole ring.
  • Attachment of the Trifluoromethylphenyl Group : The final step includes acylation with 4-(trifluoromethyl)benzoyl chloride under basic conditions.

The biological activity of this compound is largely attributed to its interaction with various molecular targets. The thiazole ring and trifluoromethylphenyl group are believed to play crucial roles in binding to enzymes or receptors, potentially modulating their activity. The cyclohexylureido group may enhance stability and bioavailability, contributing to its pharmacological effects.

Anticonvulsant Activity

Research has indicated that compounds with similar structural motifs exhibit anticonvulsant properties. For instance, studies have shown that the introduction of fluorine or trifluoromethyl groups can enhance anticonvulsant activity due to increased lipophilicity and metabolic stability .

Comparative Biological Data

Compound NameBiological ActivityReference
This compoundPotentially anticonvulsant
2-(2-(3-chlorophenyl)acetamideAnticonvulsant activity observed
2-(2-(trifluoromethyl)phenyl)acetamideInhibits FLT3 kinase in AML

Case Studies

  • Anticonvulsant Screening : A study on similar compounds demonstrated that those with a trifluoromethyl substituent exhibited higher anticonvulsant protection compared to their less lipophilic counterparts. The presence of fluorine was crucial for enhancing biological activity by improving tissue distribution and metabolic stability .
  • FLT3 Inhibition : Compounds structurally related to this compound have shown selective inhibition against FLT3 kinase mutations in acute myeloid leukemia (AML), indicating potential therapeutic applications in oncology .

Q & A

Q. What are the established synthetic routes for 2-(2-(3-cyclohexylureido)thiazol-4-yl)-N-(4-(trifluoromethyl)phenyl)acetamide?

The synthesis typically involves multi-step protocols:

  • Thiazole ring formation : Cyclization of thiourea derivatives with α-haloketones under basic conditions (e.g., triethylamine in dichloromethane) .
  • Ureido group introduction : Reaction of the thiazole intermediate with cyclohexyl isocyanate, monitored via TLC and confirmed by NMR .
  • Final acylation : Coupling the thiazole-urea derivative with 4-(trifluoromethyl)aniline using carbodiimide-based coupling agents . Yield optimization often requires reflux conditions and inert atmospheres (e.g., nitrogen) to prevent side reactions .

Q. Which spectroscopic and chromatographic methods are critical for structural confirmation?

  • NMR spectroscopy : 1^1H and 13^13C NMR confirm regiochemistry of the thiazole ring and urea linkage (e.g., urea NH protons at δ 8.5–9.5 ppm) .
  • IR spectroscopy : Peaks at ~1700 cm1^{-1} (amide C=O) and ~1650 cm1^{-1} (urea C=O) validate functional groups .
  • HPLC-MS : Quantifies purity (>95%) and verifies molecular ion peaks (e.g., [M+H]+^+ via ESI) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield and purity?

  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates but may require post-reaction purification via column chromatography .
  • Catalyst screening : Pd-based catalysts or organocatalysts (e.g., DMAP) accelerate acylation steps, reducing reaction time by 30–40% .
  • Temperature control : Lower temperatures (0–5°C) minimize decomposition of the trifluoromethylphenyl group during coupling .

Q. What strategies address contradictory bioactivity data in different assay systems?

  • Comparative docking studies : Use molecular dynamics simulations to assess binding affinity variations across protein conformers (e.g., kinase vs. GPCR targets) .
  • Metabolic stability assays : Evaluate cytochrome P450 interactions to rule out false negatives/positives due to rapid degradation .
  • Dose-response profiling : Perform IC50_{50} titrations in parallel with positive controls (e.g., staurosporine for kinase inhibition) to validate potency thresholds .

Q. How can solubility limitations in aqueous buffers be resolved for in vivo studies?

  • Co-solvent systems : Use PEG-400 or cyclodextrin-based formulations to enhance solubility without altering pharmacodynamics .
  • Salt formation : Convert the free base to a hydrochloride or mesylate salt via acid-base reactions, improving bioavailability by 2–3 fold .

Q. What computational tools are recommended for structure-activity relationship (SAR) analysis?

  • QSAR modeling : Utilize MOE or Schrödinger Suite to correlate substituent effects (e.g., cyclohexyl vs. aryl groups) with activity trends .
  • Docking software : AutoDock Vina or Glide predicts binding modes to prioritize derivatives for synthesis (e.g., modifying the trifluoromethyl group) .

Q. How can conflicting cytotoxicity data in cancer cell lines be resolved?

  • Cell line authentication : Verify genetic profiles (e.g., STR profiling) to rule out cross-contamination .
  • Mechanistic studies : Combine transcriptomics (RNA-seq) and proteomics (Western blot) to identify off-target effects (e.g., apoptosis vs. necrosis pathways) .

Methodological Guidelines

  • Data validation : Cross-reference NMR shifts with PubChem datasets (e.g., CID 12345678) to ensure structural accuracy .
  • Reproducibility : Document reaction parameters (e.g., stirring speed, drying time for intermediates) in detail to mitigate batch-to-batch variability .
  • Ethical reporting : Disclose negative results (e.g., failed coupling reactions) to aid community-wide SAR efforts .

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